2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate
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Overview
Description
2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with a methoxyethyl group and a carboxylate group attached. Benzothiazine derivatives are known for their diverse biological activities and have been studied for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. One efficient method involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester in a single step . The reaction is considered to proceed via the in situ formation of an enaminoketone intermediate, which is simultaneously cyclized to form the benzothiazine ring with the cleavage of the sulfur-sulfur bond .
Industrial Production Methods
Industrial production methods for benzothiazine derivatives often involve the use of high-pressure reactors and catalysts to achieve higher yields and purity. For example, the reaction of 2,2’-dithiodianiline with ethyl acetylenecarboxylate in a sealed tube or autoclave has been reported . Additionally, microwave irradiation can be used to promote the coupling reaction between 2-amino-5-chlorophenyl disulfide and ethyl acetylene-carboxylate .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate has been studied for various scientific research applications, including:
Biology: It has shown antimicrobial activity against bacterial species such as E.
Industry: The compound is used in the production of pigments, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets and pathways. For example, benzothiazine derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and to modulate ion channels . The specific molecular targets and pathways depend on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, antihypertensive, and anticancer activities.
Phenothiazine: An analogue of benzothiazine with a similar structure but different biological activities.
10H-Phenothiazine: Exhibits a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyethyl group and the carboxylate group enhances its solubility and potential for further functionalization.
Properties
CAS No. |
90252-68-9 |
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Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-methoxyethyl 4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3S/c1-15-6-7-16-12(14)11-8-13-9-4-2-3-5-10(9)17-11/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
SCIUVCJHOBDELH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=CNC2=CC=CC=C2S1 |
Origin of Product |
United States |
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